Cas no 2940879-03-6 ((3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride)

(3R,4S)-4-(Methylamino)tetrahydropyran-3-ol hydrochloride is a chiral compound featuring a tetrahydropyran scaffold with hydroxyl and methylamino functional groups at the 3- and 4-positions, respectively. The stereochemistry (3R,4S) ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The hydrochloride salt enhances stability and solubility, facilitating handling and formulation. This intermediate is particularly useful in the development of bioactive molecules, including potential therapeutics targeting neurological or metabolic pathways. Its well-defined structure and consistent purity support reproducible results in research and industrial processes. The compound’s synthetic versatility and stereochemical precision make it a preferred choice for medicinal chemistry and fine chemical synthesis.
(3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride structure
2940879-03-6 structure
Product name:(3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride
CAS No:2940879-03-6
MF:C6H14ClNO2
Molecular Weight:167.633861064911
CID:6800779
PubChem ID:168476942

(3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride 化学的及び物理的性質

名前と識別子

    • (3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride
    • F93480
    • MFCD34791479
    • (3R,4S)-4-(methylamino)tetrahydropyran-3-ol HCl
    • 2940879-03-6
    • (3R,4S)-4-(METHYLAMINO)TETRAHYDROPYRAN-3-OL HYDROCHLORIDE
    • インチ: 1S/C6H13NO2.ClH/c1-7-5-2-3-9-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
    • InChIKey: YKGZGLFXEISTEN-GEMLJDPKSA-N
    • SMILES: Cl.O1CC[C@@H]([C@H](C1)O)NC

計算された属性

  • 精确分子量: 167.0713064g/mol
  • 同位素质量: 167.0713064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 87.1
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5Ų

(3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR029I3X-10g
(3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride
2940879-03-6 97%
10g
$842.00 2025-02-17
Aaron
AR029I3X-100mg
(3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride
2940879-03-6 97%
100mg
$19.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2127637-1g
(3R,4S)-4-(Methylamino)tetrahydro-2H-pyran-3-ol hydrochloride
2940879-03-6 97%
1g
¥1709.00 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2127637-25g
(3R,4S)-4-(Methylamino)tetrahydro-2H-pyran-3-ol hydrochloride
2940879-03-6 97%
25g
¥24278.00 2024-08-03
Aaron
AR029I3X-5g
(3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride
2940879-03-6 97%
5g
$495.00 2025-02-17
Aaron
AR029I3X-1g
(3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride
2940879-03-6 97%
1g
$131.00 2025-02-17
Aaron
AR029I3X-250mg
(3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride
2940879-03-6 97%
250mg
$41.00 2025-02-17
Aaron
AR029I3X-25g
(3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride
2940879-03-6 97%
25g
$1851.00 2025-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2127637-5g
(3R,4S)-4-(Methylamino)tetrahydro-2H-pyran-3-ol hydrochloride
2940879-03-6 97%
5g
¥7488.00 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2127637-10g
(3R,4S)-4-(Methylamino)tetrahydro-2H-pyran-3-ol hydrochloride
2940879-03-6 97%
10g
¥10186.00 2024-08-03

(3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochloride 関連文献

(3R,4S)-4-(methylamino)tetrahydropyran-3-ol;hydrochlorideに関する追加情報

Compound Introduction: (3R,4S)-4-(methylamino)tetrahydropyran-3-ol hydrochloride (CAS No. 2940879-03-6)

Compound (3R,4S)-4-(methylamino)tetrahydropyran-3-ol hydrochloride, identified by the CAS number 2940879-03-6, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the tetrahydropyran class of heterocycles, which are widely recognized for their diverse biological activities and structural versatility. The presence of a chiral center at the 3-position and another at the 4-position makes this compound a valuable scaffold for developing enantiomerically pure drugs, which is a critical consideration in modern medicinal chemistry due to the often dramatic differences in pharmacological profiles between enantiomers.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical applications, including in vitro assays and potential in vivo studies. The (3R,4S)-configuration is particularly noteworthy, as it reflects a specific stereochemical arrangement that may influence its interactions with biological targets. This stereochemistry is often a result of careful synthetic planning, leveraging advanced catalytic methods such as asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric purity.

In recent years, there has been growing interest in tetrahydropyran derivatives due to their potential as pharmacophores in drug discovery. These compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, derivatives of tetrahydropyran have been explored for their ability to modulate central nervous system (CNS) receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression and Parkinson's disease. The (3R,4S)-4-(methylamino)tetrahydropyran-3-ol hydrochloride specifically has been studied for its interactions with these systems, suggesting potential therapeutic applications.

The development of this compound also highlights advancements in synthetic methodologies that allow for the efficient construction of complex chiral molecules. Modern techniques such as transition-metal-catalyzed reactions and biocatalytic approaches have enabled chemists to access enantiomerically enriched tetrahydropyran derivatives with greater ease and precision. These methods are not only cost-effective but also environmentally sustainable, aligning with the broader goals of green chemistry. The synthesis of (3R,4S)-4-(methylamino)tetrahydropyran-3-ol hydrochloride likely involves multi-step sequences that showcase these cutting-edge approaches.

From a pharmacological perspective, the methylamino substituent at the 4-position introduces basicity and potential hydrogen bonding capabilities, which can enhance binding affinity to biological targets. This moiety is commonly found in bioactive molecules and has been successfully incorporated into drugs targeting various diseases. Additionally, the hydroxyl group at the 3-position provides another site for interaction with biological systems, potentially allowing for further derivatization to tailor pharmacokinetic properties or enhance metabolic stability.

Recent studies have begun to explore the role of tetrahydropyran derivatives in modulating inflammatory pathways. In particular, some researchers have reported that certain tetrahydropyrans exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammation. The (3R,4S)-4-(methylamino)tetrahydropyran-3-ol hydrochloride may similarly interfere with these pathways by acting as a modulator of inflammatory mediators. Such findings are particularly relevant given the widespread use of anti-inflammatory drugs in treating chronic diseases like arthritis and inflammatory bowel disease.

The hydrochloride salt form also plays a crucial role in drug formulation and delivery. Salts are often used to improve drug solubility and stability, which are critical factors in pharmaceutical development. The chloride ion can interact with biological fluids and cellular environments, potentially influencing drug absorption and distribution. This aspect is particularly important when considering oral or parenteral administration routes.

In conclusion,(3R,4S)-4-(methylamino)tetrahydropyran-3-ol hydrochloride (CAS No. 2940879-03-6) represents an intriguing compound with significant potential in pharmaceutical research. Its unique stereochemistry,methylamino substituent,and hydrochloride salt form make it a versatile scaffold for further chemical modification and biological evaluation. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies,this compound is poised to play a role in the discovery and development of novel treatments for various human diseases.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm